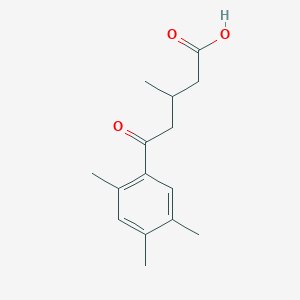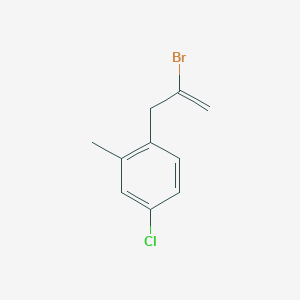
2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene
Descripción general
Descripción
2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene, also known as CF3, is a chemical compound that has been studied for its potential use in scientific research. CF3 is a synthetic compound that can be produced through a variety of methods, including the reaction of 2-chloro-3-(4-chloro-2-fluorophenyl)-1-propanol with thionyl chloride.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
Research on similar compounds, such as 2-chloro-3-fluoro-1-propene, has involved detailed studies on molecular structure and conformation. For instance, electron diffraction studies have revealed the equilibrium between different conformations of such molecules, providing insights into their stability and structural parameters like bond lengths and angles (Samdal, Seip, & Torgrimsen, 1977). These foundational analyses are crucial for understanding the reactivity and potential applications of 2-Chloro-3-(4-chloro-2-fluorophenyl)-1-propene in various fields, including material science and organic synthesis.
Copolymerization and Material Science
The copolymerization of trisubstituted ethylenes with styrene has been explored, leading to novel copolymers with significant applications in material science. For example, compounds similar to this compound have been used to prepare electrophilic trisubstituted ethylenes, which were then copolymerized with styrene to produce copolymers with high glass transition temperatures and specific reactivity patterns. Such copolymers are valuable for creating materials with tailored properties for advanced applications (Kim et al., 1999).
Quantum Chemical Studies
Quantum chemical studies on molecules similar to this compound, such as the analysis of molecular geometry, chemical reactivity, and electronic properties through DFT calculations, have been conducted. These studies provide valuable insights into the electronic structure, which is fundamental for predicting the reactivity and potential applications of such compounds in organic synthesis, catalysis, and electronic materials (Satheeshkumar et al., 2017).
Electrophilic Amination and Organic Synthesis
The electrophilic amination of fluorophenols, a process that might relate to compounds like this compound, has been studied, showcasing a method for the synthesis of aminated aromatic compounds. This process involves the complete removal of the fluorine atom and introduction of nitrogen functionalities, opening up avenues for synthesizing complex aromatic compounds with potential applications in pharmaceuticals and agrochemicals (Bombek et al., 2004).
Propiedades
IUPAC Name |
4-chloro-1-(2-chloroprop-2-enyl)-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZUEZFLGHBPGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Cl)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223518 | |
| Record name | 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951894-27-2 | |
| Record name | 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951894-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-(2-chloro-2-propen-1-yl)-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















